4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one 4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 915188-58-8
VCID: VC4357665
InChI: InChI=1S/C27H32N4O2/c1-19-10-9-11-20(2)26(19)31-17-21(16-24(31)32)27-28-22-12-5-6-13-23(22)30(27)18-25(33)29-14-7-3-4-8-15-29/h5-6,9-13,21H,3-4,7-8,14-18H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5
Molecular Formula: C27H32N4O2
Molecular Weight: 444.579

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

CAS No.: 915188-58-8

Cat. No.: VC4357665

Molecular Formula: C27H32N4O2

Molecular Weight: 444.579

* For research use only. Not for human or veterinary use.

4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one - 915188-58-8

Specification

CAS No. 915188-58-8
Molecular Formula C27H32N4O2
Molecular Weight 444.579
IUPAC Name 4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C27H32N4O2/c1-19-10-9-11-20(2)26(19)31-17-21(16-24(31)32)27-28-22-12-5-6-13-23(22)30(27)18-25(33)29-14-7-3-4-8-15-29/h5-6,9-13,21H,3-4,7-8,14-18H2,1-2H3
Standard InChI Key RUDYBEAVSGOTBV-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a benzimidazole core fused to a pyrrolidin-2-one ring, substituted at the 4-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 1-position with a 2,6-dimethylphenyl moiety . Key structural elements include:

  • Benzimidazole ring: A bicyclic system with two nitrogen atoms, known for its role in medicinal chemistry due to hydrogen-bonding capabilities.

  • Pyrrolidin-2-one: A lactam ring contributing rigidity and potential hydrogen-bond acceptor sites.

  • Azepane moiety: A seven-membered saturated nitrogen ring, which may enhance solubility and metabolic stability.

  • 2,6-Dimethylphenyl group: Aromatic substituent influencing steric and electronic interactions .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₃₀N₄O₂
Molecular Weight430.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
logP (Partition Coefficient)3.39
Polar Surface Area35.4 Ų

The compound’s moderate lipophilicity (logP = 3.39) suggests favorable membrane permeability, while its polar surface area indicates potential for targeted receptor interactions .

Synthesis and Reactivity

Reactivity Profile

  • Nucleophilic Substitution: The benzimidazole nitrogen and lactam carbonyl may undergo reactions with electrophiles.

  • Reduction: The pyrrolidin-2-one carbonyl group is susceptible to reduction to pyrrolidine, altering ring conformation.

  • Azepane Ring-Opening: Under strongly acidic or basic conditions, the azepane moiety may undergo hydrolysis, forming linear amines.

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBioactivity
Target Compound2,6-Dimethylphenyl, azepane-oxoethylPredicted kinase inhibition
D347-1994 Lacks azepane-oxoethyl side chainAnticancer activity
Vulcanchem VC21367657m-Tolyl substituentUnreported bioactivity

The azepane-oxoethyl side chain in the target compound may enhance binding duration compared to D347-1994, while the 2,6-dimethylphenyl group could reduce metabolic oxidation relative to m-tolyl analogs .

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